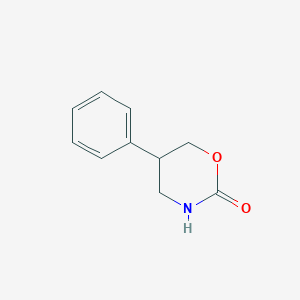

5-Phenyl-1,3-oxazinan-2-one

Description

Contextualization of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds represent a vast and fundamentally important class of organic molecules. They are defined as cyclic compounds containing at least one atom of an element other than carbon within their ring structure. sigmaaldrich.com These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. sigmaaldrich.com The inclusion of heteroatoms into a cyclic framework imparts unique physical and chemical properties that are distinct from their carbocyclic counterparts, which contain only carbon atoms in their rings. researchgate.net

This structural diversity leads to a wide array of applications, making heterocyclic chemistry a cornerstone of modern science. Heterocyclic compounds are pervasive in nature, forming the core structures of essential biomolecules like nucleic acids, various amino acids, and numerous alkaloids. hmdb.ca Their significance extends into applied fields, where they are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials. researchgate.net Notably, more than half of all known organic compounds are heterocyclic, and a significant majority of drugs approved by the U.S. Food and Drug Administration (FDA) contain a heterocyclic ring, highlighting their immense role in medicinal chemistry. hmdb.ca

Significance of the 1,3-Oxazinan-2-one (B31196) Core Structure in Synthetic and Medicinal Chemistry

Within the large family of heterocyclic compounds, the 1,3-oxazinan-2-one scaffold has attracted considerable interest. This six-membered ring contains both a nitrogen and an oxygen atom at the 1- and 3-positions, respectively, and features a carbonyl group at the 2-position, classifying it as a cyclic carbamate. researchgate.net

The 1,3-oxazinan-2-one motif is valued for several reasons:

Biological Activity: These structures are the core of numerous biologically active compounds, with research demonstrating activities such as antibacterial, anticonvulsant, antiepileptic, and enzyme inhibitory properties. ijrpr.com Derivatives have been investigated for their potential in treating a range of diseases, including cancer and viral infections like HIV. ijrpr.comnih.gov

Synthetic Versatility: In organic synthesis, 1,3-oxazinan-2-ones serve as valuable intermediates. They can be used as precursors for the synthesis of 1,3-amino alcohols, which are important building blocks in their own right. They have also been employed as chiral auxiliaries to control the stereochemistry of chemical reactions. researchgate.net

Greener Chemistry: The synthesis of 1,3-oxazinan-2-ones can often be achieved through environmentally benign methods, for instance, by using dialkyl carbonates as a less toxic alternative to reagents like phosgene. researchgate.net

General synthetic routes to this core structure often involve the cyclization of a suitable precursor, such as reacting a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. researchgate.net Another approach involves the reaction of α-substituted α-isocyanoacetates with phenyl vinyl selenones. acs.org

Overview of 5-Phenyl-1,3-oxazinan-2-one within the Broader Oxazinanone Landscape

This compound is a specific derivative within the oxazinanone family, characterized by a phenyl group attached to the fifth carbon of the heterocyclic ring. While extensive research has been published on the broader 1,3-oxazinan-2-one class, publicly available scientific literature focusing specifically on the synthesis, properties, and applications of this compound is limited.

To understand its potential role, it is instructive to examine closely related and more thoroughly investigated analogues. The structural landscape around this compound provides significant insights into its likely chemical behavior and biological relevance.

Key Analogues and Their Research Findings:

5-Phenyl-1,3-oxazinane-2,4-dione: This compound, which features an additional carbonyl group at the 4-position, is a known human metabolite of the antiepileptic drug felbamate (B1672329). hmdb.canih.gov Its formation and subsequent reactivity have been studied in the context of both the therapeutic action and potential toxicity of the parent drug. nih.gov Research has established a synthesis for this dione (B5365651) and evaluated its decomposition in vitro. nih.gov It can be formed via the oxidation of its precursor, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, another felbamate metabolite. nih.govhmdb.ca

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one: As a metabolic precursor to the 2,4-dione, this compound's interaction with biological macromolecules like human serum albumin (HSA) has been investigated. acs.org Studies have shown that HSA can catalyze the decomposition of this metabolite. acs.org

Substituted Phenyl-1,3-oxazinan-2-ones: Research on other derivatives, such as 5-methyl-3-phenyl-1,3-oxazinan-2-one, has shown that modifications to the core structure can lead to significant biological activity. researchgate.net For example, some related oxazinones are being explored as potential anticancer agents that function by inhibiting tubulin polymerization. smolecule.com

The study of these related compounds suggests that the presence of the phenyl group at the 5-position is a key structural feature that likely influences the molecule's interactions with biological targets. The specific properties of this compound itself, however, remain an area for future research.

Data Tables

Table 1: Comparison of Selected Phenyl-Substituted 1,3-Oxazinane Derivatives

| Compound Name | Molecular Formula | Key Structural Differences from this compound | Known Significance/Research Focus |

| This compound | C₁₀H₁₁NO₂ | - | Subject of this article; limited specific research. |

| 5-Phenyl-1,3-oxazinane-2,4-dione | C₁₀H₉NO₃ | Contains an additional carbonyl (C=O) group at the 4-position. nih.gov | Metabolite of the drug felbamate; reactivity studies. hmdb.canih.gov |

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | C₁₀H₁₁NO₃ | Contains a hydroxyl (-OH) group at the 4-position. hmdb.ca | Metabolite of felbamate; precursor to the 2,4-dione; interaction with HSA. hmdb.caacs.org |

| 5-Methyl-3-phenyl-1,3-oxazinan-2-one | C₁₁H₁₃NO₂ | Phenyl group is on the nitrogen (N3); methyl group is at C5. researchgate.net | Synthesis and crystal structure determined; related compounds show anticancer potential. researchgate.netsmolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-phenyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C10H11NO2/c12-10-11-6-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

InChI Key |

ZCDAECTYACKFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Oxazinan 2 Ones and Phenyl Substituted Analogs

Established Routes to the 1,3-Oxazinan-2-one (B31196) Scaffold

The synthesis of the 1,3-oxazinan-2-one core has been approached through various established chemical strategies, primarily involving the formation of the cyclic carbamate from suitable acyclic precursors or through the convergence of multiple components in a single reaction vessel.

Cyclization Reactions from Linear Precursors

The most traditional and direct route to 1,3-oxazinan-2-ones involves the intramolecular cyclization of linear 1,3-amino alcohol precursors. This method relies on the reaction of the terminal amino and hydroxyl groups with a suitable carbonylating agent to form the six-membered ring.

Historically, highly reactive and toxic phosgene (COCl₂) and its derivatives, such as triphosgene, were widely employed for this transformation. unive.it The reaction typically proceeds by treating a 3-amino-1-propanol derivative with phosgene in the presence of a base. The base deprotonates the amino and hydroxyl groups, facilitating nucleophilic attack on the carbonyl carbon of the phosgene equivalent, leading to the cyclized product.

More contemporary and safer methods have replaced hazardous phosgene with alternative carbonylating agents. These include chloroformates, carbonyldiimidazole (CDI), and cyclic carbonates like ethylene carbonate. unive.it For instance, reacting 3-amino-1-propanols with ethylene carbonate in the presence of a catalyst such as triazabicyclodecene (TBD) provides a high-yielding pathway to 1,3-oxazinan-2-ones through an intermolecular cyclization. unive.it This approach is significantly greener as ethylene carbonate can serve as both the reagent and the solvent. unive.it

Multi-Component Reactions for Oxazinanone Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient and atom-economical approach to complex molecules. While not as common as stepwise cyclizations for this specific scaffold, MCR strategies have been developed for related heterocycles and can be adapted for oxazinanone synthesis.

One notable one-pot process that yields the 1,3-oxazinan-2-one ring involves the reaction of α-substituted α-isocyanoacetates with phenyl vinyl selenones. chimia.chresearchgate.net This reaction is initiated by a base-catalyzed Michael addition, followed by an acid-catalyzed domino oxidative cyclization sequence that converts the isocyano group into the carbamate functionality, thereby forming the six-membered ring. chimia.chresearchgate.net This integrated process creates four chemical bonds in one pot, showcasing the power of MCRs in rapidly building molecular complexity. researchgate.net Such strategies are valued for their operational simplicity and for generating diverse molecular libraries from readily available starting materials.

Targeted Synthesis of 5-Phenyl-1,3-oxazinan-2-one and its Substituted Derivatives

The synthesis of this compound requires the strategic introduction of the phenyl group. This is typically achieved by starting with a precursor that already contains the phenyl substituent at the appropriate position, which then undergoes cyclization.

One-Pot Green Synthesis Approaches

Green chemistry principles have driven the development of one-pot syntheses that minimize waste, avoid hazardous reagents, and reduce reaction steps. For the synthesis of this compound, a prime example is the adaptation of dialkyl carbonate chemistry.

This approach involves the reaction of an appropriate amine, such as benzylamine or aniline, with a phenyl-substituted 1,3-diol, specifically 2-phenyl-1,3-propanediol , in the presence of a dialkyl carbonate and a base. york.ac.uk The reaction is typically performed at an elevated temperature (e.g., 90°C) and can be carried out without a solvent, which enhances its green credentials. york.ac.ukresearchgate.net Potassium tert-butoxide is a commonly used base for this transformation. york.ac.uk This method is advantageous as it avoids toxic carbonylating agents and often allows for simple product isolation.

Utilization of Dialkyl Carbonate Chemistry in Oxazinanone Annulation

Dialkyl carbonates (DACs) have emerged as versatile and environmentally benign reagents for the synthesis of cyclic carbamates. nih.gov The one-pot reaction between a primary amine, a 1,3-diol, and a DAC provides a direct route to the 1,3-oxazinan-2-one scaffold. york.ac.uk To produce the 5-phenyl derivative, 2-phenyl-1,3-propanediol is the required diol precursor.

The mechanism is believed to proceed via a BAc2/BAl2 pathway. nih.gov Initially, the amine and diol react with the DAC, followed by an intramolecular cyclization to form the six-membered ring. researchgate.net Research has shown that the steric hindrance of both the DAC and the 1,3-diol significantly impacts the reaction yield. More sterically hindered dialkyl carbonates tend to give higher yields of the desired oxazinanone. york.ac.uk Conversely, increasing steric hindrance on the diol generally leads to a decrease in yield. york.ac.uk

| Dialkyl Carbonate (DAC) | Starting Amine | Starting Diol | Base | Reported Yield (%) |

|---|---|---|---|---|

| Dimethyl Carbonate | Benzylamine | 1,3-Propanediol | Potassium tert-butoxide | 21 |

| Diethyl Carbonate | Benzylamine | 1,3-Propanediol | Potassium tert-butoxide | 36 |

| Diprop-2-yl Carbonate | Benzylamine | 1,3-Propanediol | Potassium tert-butoxide | 47 |

| tert-Butyl Methyl Carbonate | Benzylamine | 1,3-Propanediol | Potassium tert-butoxide | 57 |

Data based on the synthesis of N-benzyl-1,3-oxazinan-2-one, illustrating the effect of DAC choice on yield. The synthesis of the 5-phenyl analog would follow a similar trend. nih.gov

Regioselective Functionalization Strategies

After the formation of the core heterocyclic structure, regioselective functionalization allows for the introduction of further chemical diversity. Advanced strategies have been developed for the direct C-H functionalization of the 1,3-oxazinane ring, which can be applied to phenyl-substituted analogs.

A powerful one-pot method allows for the selective functionalization at either the C4 or C5 position of a Boc-protected 1,3-oxazinane. This sequence involves a sparteine-mediated enantioselective lithiation, followed by a Li-Zn transmetallation and a subsequent Negishi cross-coupling with an organic electrophile. chimia.ch Crucially, the regioselectivity of the final cross-coupling step is controlled by the choice of ligand for the palladium catalyst, enabling a switch between functionalization at the C4 or C5 position. chimia.chtandfonline.com This method provides a sophisticated route to highly substituted and enantioenriched β-amino acid precursors from the oxazinane scaffold. chimia.ch

Asymmetric Synthesis and Chiral Induction in 1,3-Oxazinan-2-one Preparation

The introduction of chirality into the 1,3-oxazinan-2-one scaffold can be achieved through several strategic approaches. These methods are designed to control the formation of stereocenters, leading to the desired enantiomer or diastereomer with high purity.

Chiral Auxiliaries in Oxazinanone Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely applied in various asymmetric reactions, including the synthesis of chiral heterocycles. wikipedia.orgscielo.org.mxsantiago-lab.com

In the context of this compound synthesis, an N-acyloxazolidinone can be employed to control the stereochemistry of subsequent reactions, such as alkylation or aldol-type additions, that establish the stereocenters on the oxazinanone ring. The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a diastereoselective reaction.

For instance, the acylation of an Evans auxiliary with a suitable propionyl group, followed by enolization and reaction with a phenyl-containing electrophile, can establish the desired stereochemistry at the 5-position. The diastereoselectivity of such reactions is often high, leading to a specific stereoisomer of the 5-phenyl-substituted intermediate. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched this compound.

While specific data for the diastereoselective synthesis of this compound using Evans auxiliaries is not extensively detailed in the provided search results, the general principles of their application in asymmetric synthesis are well-established. researchgate.netwilliams.edu The table below illustrates the potential diastereoselectivity that can be achieved in analogous systems using Evans auxiliaries.

| Chiral Auxiliary | Electrophile/Reaction Type | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Condensation | >95:5 |

| (S)-4-benzyl-2-oxazolidinone | Alkylation | >98:2 |

Table 1: Representative Diastereoselectivity in Reactions Mediated by Evans Auxiliaries.

Stereocontrol via Chiral Starting Materials (e.g., Carbohydrate Derivatives)

The use of readily available chiral starting materials, often referred to as the "chiral pool," is another effective strategy for asymmetric synthesis. Carbohydrates, with their inherent chirality and multiple stereocenters, are particularly attractive starting materials for the synthesis of complex chiral molecules, including 1,3-oxazinan-2-ones. researchgate.net

A synthetic route to chiral 1,3-oxazinan-2-ones can commence from a suitably protected carbohydrate derivative. For example, D-glucose or other sugars can be chemically transformed to introduce the necessary functionalities for the formation of the oxazinanone ring. This approach allows for the transfer of the sugar's stereochemistry to the target molecule.

While the direct synthesis of this compound from carbohydrate derivatives is not explicitly detailed in the search results, the synthesis of analogs such as chiral 6-hydroxymethyl-1,3-oxazinan-2-ones from carbohydrate precursors has been reported. researchgate.net This methodology could potentially be adapted by introducing a phenyl group at the appropriate position through various synthetic transformations. The stereocenters originating from the carbohydrate scaffold would dictate the absolute configuration of the final product.

The general approach involves several key steps:

Functional Group Manipulation: Modification of the hydroxyl groups of the carbohydrate to introduce amino and other necessary functionalities.

Chain Extension/Modification: Introduction of the phenyl group at the desired position.

Cyclization: Formation of the 1,3-oxazinan-2-one ring.

The stereochemical outcome is predetermined by the stereochemistry of the starting carbohydrate, offering a high degree of stereocontrol.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral compounds. This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems, including those based on chiral Lewis acids and organocatalysts, have been developed for asymmetric transformations. nih.govlabinsights.nl

In the synthesis of this compound, a chiral catalyst can be employed to control the stereochemical outcome of a key bond-forming reaction. For instance, a catalytic asymmetric reaction could involve the cyclization of an achiral precursor, where the catalyst differentiates between the two enantiotopic faces of a prochiral substrate.

One potential strategy is the use of a chiral Lewis acid to catalyze the intramolecular cyclization of a suitable amino alcohol precursor. The coordination of the Lewis acid to the substrate can create a chiral environment that favors the formation of one enantiomer over the other.

While specific examples of enantioselective catalytic methods for the direct synthesis of this compound are not prevalent in the provided search results, the development of such methods is an active area of research. The table below provides examples of enantioselectivities achieved in catalytic asymmetric syntheses of related heterocyclic compounds, illustrating the potential of this approach.

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Asymmetric Aza-Diels-Alder | up to 99% |

| Chiral Bisoxazoline-Metal Complex | Asymmetric Michael Addition | up to 98% |

| Chiral Diamine | Asymmetric Aldol Reaction | up to 99% |

Table 2: Representative Enantioselectivities in Asymmetric Catalysis.

The development of a highly enantioselective catalytic method for the synthesis of this compound would represent a significant advancement, offering a more efficient and sustainable route to this important chiral building block.

Computational Chemistry and Molecular Modeling of 1,3 Oxazinan 2 One Systems

Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxazinanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjptonline.org For oxazinanone derivatives, QSAR studies are pivotal in identifying the key structural features that govern their therapeutic effects, such as their role as antidiabetic agents by inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. rjptonline.orgrjptonline.org

The development of robust QSAR models involves several statistical techniques to correlate molecular descriptors with biological activity. nih.gov Common methodologies applied to oxazinanone and related heterocyclic systems include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. rjptonline.org

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the variables to a smaller number of orthogonal factors to build the regression model. rjptonline.orgresearchgate.net

Artificial Neural Networks (ANN): ANNs are powerful tools capable of modeling complex, non-linear relationships between molecular structure and activity. rjptonline.orgresearchgate.net They are often used when linear models like MLR and PLS are insufficient to capture the intricacies of the structure-activity landscape. researchgate.net

The predictive power and reliability of these models are rigorously assessed through validation techniques. Internal validation methods like the "leave-one-out" cross-validation are commonly employed. rjptonline.orgnih.gov External validation, which involves predicting the activity of a set of compounds not used in model development, is considered the most crucial test of a QSAR model's utility. nih.gov

Table 1: Comparison of QSAR Model Validation Methodologies

| Methodology | Description | Primary Use Case for Oxazinanones |

| Multiple Linear Regression (MLR) | Builds a linear equation to predict activity based on selected descriptors. | To establish straightforward, interpretable relationships between descriptors and activity. |

| Partial Least Squares (PLS) | A regression technique that handles numerous, correlated descriptors by creating latent variables. | Analyzing datasets with a large number of molecular descriptors. rjptonline.org |

| Artificial Neural Networks (ANN) | A machine learning approach that models complex, non-linear relationships. | Capturing intricate structure-activity relationships that linear models cannot. rjptonline.orgresearchgate.net |

| Leave-one-out (LOO) Cross-Validation | An internal validation where one compound is removed, the model is rebuilt, and its activity is predicted. | To assess the robustness and internal consistency of the developed model. rjptonline.org |

In QSAR studies of oxazinanone derivatives, specific molecular descriptors have been identified as having a significant impact on biological activity. rjptonline.org These descriptors fall into several categories, with steric and lipophilic properties being particularly influential. rjptonline.orgrjptonline.org

Steric Descriptors: These parameters relate to the size and shape of the molecule or its substituents. The Verloop B1 parameter, for instance, has been shown to be significant in models for oxazinanone derivatives, indicating that the spatial arrangement and bulk of substituents play a crucial role in their interaction with biological targets. rjptonline.orgrjptonline.org

Lipophilicity Descriptors: Lipophilicity, often represented by logP or related descriptors like "Total lipole," describes a molecule's ability to partition between a lipid and an aqueous phase. rjptonline.orgrjptonline.org This property is critical for drug absorption, distribution, and binding to target proteins. sci-hub.se QSAR models have revealed that lipophilicity is a key determinant of the anti-diabetic activity of oxazinanone inhibitors. rjptonline.orgrjptonline.org The balance between hydrophilic and lipophilic characteristics is essential for optimizing both the potency and the pharmacokinetic profile of a drug candidate. sci-hub.se

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scielo.org.mx For 1,3-oxazinan-2-one (B31196) derivatives, docking simulations are instrumental in visualizing and understanding how these compounds interact with the active sites of their biological targets, such as enzymes like human neutrophil elastase or the oncogene protein MDM2. nih.govscispace.com

These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.gov For example, docking studies on related thiazinone derivatives targeting the MDM2 protein identified critical interactions with specific amino acid residues like HIS 96, which are necessary for inhibitory activity. scispace.com By comparing the docking poses and scores of different oxazinanone derivatives, researchers can rationalize their observed biological activities and guide the design of new compounds with improved binding affinity. The process often involves preparing the protein structure by removing water molecules and existing ligands, followed by flexible docking of the new compounds into the defined binding site. scielo.org.mx

Structure-Based Drug Design Principles Applied to Oxazinanone Scaffolds

The 1,3-oxazinan-2-one ring is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. mdpi.com Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design potent and selective inhibitors. nih.govox.ac.uk

A key component of SBDD is pharmacophore modeling, which identifies the essential steric and electronic features required for a ligand to interact optimally with a specific target. unina.it A pharmacophore model for oxazinanone derivatives might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netsapub.org Once a pharmacophore model is established, it can be used to screen large virtual libraries for new compounds that match the model, or to guide the modification of the existing oxazinanone scaffold to better fit the target's binding site. unina.itrsc.org This approach has been successfully applied to design inhibitors for various targets, including Factor Xa, by modifying scaffolds to enhance binding and selectivity. nih.govresearchgate.net

Theoretical Prediction of Reaction Mechanisms and Conformation Analysis

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules like 5-Phenyl-1,3-oxazinan-2-one, including the mechanisms of their formation and their stable three-dimensional shapes.

Theoretical calculations, often using Density Functional Theory (DFT), can elucidate the step-by-step pathway of a chemical reaction, identifying intermediates and transition states. This allows researchers to understand how 1,3-oxazinan-2-ones are synthesized, for example, through the cyclization of amino alcohols. researchgate.net Such studies can predict activation energies, helping to explain reaction rates and selectivity. mdpi.com

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov For a molecule like this compound, the orientation of the phenyl group relative to the oxazinanone ring is crucial. The six-membered oxazinanone ring itself typically adopts a chair-like conformation. acs.org Computational methods can predict the geometries and relative energies of different conformers, which is vital as the biological activity of a molecule is often dependent on it adopting a specific shape to fit into a receptor's binding site. nih.govmdpi.com These theoretical predictions can be validated by comparing them with experimental data from techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Applications in Advanced Organic Synthesis

1,3-Oxazinan-2-ones as Versatile Synthetic Intermediates

The 1,3-oxazinan-2-one (B31196) framework is a key structural motif found in a variety of biologically active compounds and serves as a valuable precursor for the synthesis of important molecules like 1,3-amino alcohols. The interest in these heterocycles has grown due to their presence in compounds with antibacterial, anti-inflammatory, antidiabetes, and anti-HIV activities.

Various synthetic strategies have been developed to access the 1,3-oxazinan-2-one core. Traditional methods often involve the use of phosgene or its derivatives, isocyanate compounds, or alkyl halide chemistry. More contemporary and environmentally benign approaches have also been established. For instance, a one-pot synthesis from α-substituted α-isocyanoacetates and phenyl vinyl selenones, catalyzed by a Brønsted base followed by a Brønsted acid, provides a high-yielding route to these heterocycles. Another efficient method involves a three-component, one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. Furthermore, chiral 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives, highlighting the versatility of starting materials that can be employed.

The reactivity of the 1,3-oxazinan-2-one ring allows for its transformation into other valuable functional groups. For example, they are useful intermediates in the synthesis of pharmaceuticals such as the antidepressant Prozac® and natural products like (+)-nagamycin.

Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. While the five-membered ring analogues, oxazolidinones, are more extensively studied and utilized as chiral auxiliaries (famously known as Evans auxiliaries), the six-membered 1,3-oxazinan-2-one ring system also possesses significant potential in this regard. The stereogenic centers within a chiral 1,3-oxazinan-2-one can effectively bias the approach of reagents to a prochiral center, leading to the formation of one stereoisomer in excess.

The application of chiral 1,3-oxazinan-2-ones as chiral auxiliaries or other chiral control elements has been documented, although less extensively than their five-membered counterparts. The synthesis of enantiomerically enriched 1,3-oxazinan-2-ones can be achieved through various methods, including the use of Cinchona alkaloid-derived bifunctional catalysts in one-pot procedures. These chiral heterocycles can then be employed in stereoselective reactions. For instance, novel classes of compounds containing chiral 1,3-oxazinan-2-ones have been designed and synthesized, demonstrating potent antibacterial activities.

The general principle of using such an auxiliary involves its temporary incorporation into a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. The rigidity of the 1,3-oxazinan-2-one ring is advantageous for creating a well-defined chiral environment, which is crucial for achieving high levels of stereoselectivity.

Utilization in the Preparation of Complex Organic Molecules

The structural features of 1,3-oxazinan-2-ones make them valuable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Their ability to serve as precursors to stereodefined 1,3-amino alcohols is particularly significant, as this motif is present in numerous biologically active compounds.

The synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives provides a direct route to highly functionalized and enantiopure building blocks. These can be further elaborated into more complex structures. The 1,3-oxazinan-2-one moiety has been a key intermediate in seminal total syntheses, such as Woodward's synthesis of erythromycin A.

While specific examples detailing the incorporation of 5-Phenyl-1,3-oxazinan-2-one into complex molecules are not as prevalent in the literature as for some other heterocyclic systems, the established synthetic utility of the broader 1,3-oxazinan-2-one class underscores its potential. The phenyl substituent at the 5-position can offer advantages in terms of stability, solubility, and the potential for further functionalization through reactions on the aromatic ring, making it an attractive, albeit less explored, building block for the synthesis of complex targets.

Spectrum of Biological Activities of 1,3 Oxazinan 2 One Scaffolds in Preclinical Research

Enzyme Inhibition Potentials

Derivatives of the 1,3-oxazinan-2-one (B31196) scaffold have been investigated for their ability to inhibit various enzymes, with a particular focus on those involved in metabolic diseases.

A significant area of research has been the development of 1,3-oxazinan-2-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acs.orgnih.gov. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes rhhz.net.

Structure-based design has led to the synthesis of potent 1,3-oxazinan-2-one inhibitors of 11β-HSD1. For instance, one study reported a derivative with an IC₅₀ of 42 nM against in vitro 11β-HSD1 acs.orgnih.gov. Further optimization of this lead compound resulted in a derivative with an impressive IC₅₀ of 0.8 nM for the enzyme and 2.5 nM in adipocytes acs.orgnih.gov. This optimized compound also demonstrated over 1000-fold selectivity over the related enzyme 11β-HSD2 acs.orgnih.gov.

The following table summarizes the in vitro inhibitory activity of selected 1,3-oxazinan-2-one derivatives against 11β-HSD1.

| Compound | Target | IC₅₀ (nM) | Cell-Based Potency (Adipocytes, nM) | Selectivity over 11β-HSD2 |

| Derivative 1 | 11β-HSD1 | 42 | Not Reported | Not Reported |

| Derivative 2 | 11β-HSD1 | 0.8 | 2.5 | >1000-fold |

Data sourced from multiple studies on 1,3-oxazinan-2-one inhibitors.

While the primary focus has been on 11β-HSD1, the 1,3-oxazinan-2-one scaffold holds potential for the inhibition of other metabolic enzymes. For instance, some derivatives of the isomeric 1,2,4-oxadiazin-5(6H)-one have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders nih.govnih.gov. This suggests that the broader oxazine scaffold could be a template for developing inhibitors for a range of metabolic enzymes. However, specific research on 5-Phenyl-1,3-oxazinan-2-one and its direct derivatives in the context of other metabolic enzymes is limited in the current body of scientific literature.

In Vitro Cytotoxic and Anticancer Activities

The 1,3-oxazinan-2-one scaffold is a core component of several compounds with demonstrated cytotoxic and anticancer properties in preclinical studies.

Derivatives of 1,3-oxazinan-2-one have been evaluated for their cytotoxic activity against a variety of human cancer cell lines. In one study, a series of oxazinonaphthalene-3-one analogs, which contain the 1,3-oxazinan-2-one core, were tested against four human cancer cell lines: MCF-7 (breast cancer), MCF-7/MX (mitoxantrone-resistant breast cancer), A-2780 (ovarian carcinoma), and A2780/RCIS (cisplatin-resistant ovarian carcinoma) nih.gov. Several of these compounds exhibited significant to moderate cytotoxic activity, with IC₅₀ values ranging from 4.47 to 52.8 μM nih.gov. Notably, a derivative with trimethoxy and N-benzyl groups was identified as the most potent, with IC₅₀ values between 4.47 and 20.81 µM across the tested cell lines nih.gov.

The table below presents the cytotoxic activity of selected 1,3-oxazinan-2-one derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Trimethoxy phenyl derivative | A2780 | 4.47 - 52.8 |

| A2780/RCIS | 4.47 - 52.8 | |

| MCF-7 | 4.47 - 52.8 | |

| MCF-7/MX | 4.47 - 52.8 | |

| N-benzyl derivative | A2780 | 4.47 - 20.81 |

| A2780/RCIS | 4.47 - 20.81 | |

| MCF-7 | 4.47 - 20.81 | |

| MCF-7/MX | 4.47 - 20.81 |

Data is indicative of the range of activities observed for potent derivatives within this class.

The anticancer activity of 1,3-oxazinan-2-one derivatives has been linked to their ability to interfere with critical cellular processes, such as cell cycle progression and microtubule dynamics nih.gov.

Several potent cytotoxic compounds from the oxazinonaphthalene-3-one series were found to induce cell cycle arrest at the G2/M phase in the A2780 ovarian cancer cell line nih.gov. This indicates that these compounds may disrupt the process of mitosis, leading to cell death.

Furthermore, the mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization nih.gov. Tubulin is the protein subunit of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a key structure in cell division, ultimately leading to apoptosis. The most potent antiproliferative compound in one study was shown to inhibit tubulin polymerization in a dose-dependent manner nih.gov.

Antimicrobial and Antiviral Efficacy Studies (In Vitro)

The 1,3-oxazinan-2-one scaffold has also been explored for its potential in combating infectious diseases, with several derivatives showing promising in vitro antimicrobial and antiviral activities.

A novel class of chiral 1,3-oxazinan-2-ones demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis nih.gov. These findings suggest that the 1,3-oxazinan-2-one scaffold could serve as a template for the development of new antibacterial agents with a different structural framework from existing antibiotics nih.gov.

In the realm of antiviral research, flavonoid derivatives containing a 1,3-oxazine fragment have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV) nih.govresearchgate.net. Many of these compounds exhibited moderate to excellent antiviral activities in vivo nih.govresearchgate.net. Some derivatives displayed higher antiviral activity than the commercial agent ribavirin nih.govresearchgate.net.

The following table provides a summary of the in vitro antimicrobial and antiviral activities of selected 1,3-oxazinan-2-one derivatives.

| Compound Type | Target Organism | Activity |

| Chiral 1,3-oxazinan-2-ones | Staphylococcus aureus | Potent |

| Enterococcus faecalis | Potent | |

| Bacillus subtilis | Potent | |

| Oxazinyl Flavonoids | Tobacco Mosaic Virus (TMV) | Moderate to Excellent |

This table reflects the general findings for active compounds within these derivative classes.

Future Research Trajectories and Emerging Paradigms for 5 Phenyl 1,3 Oxazinan 2 One

Innovations in Environmentally Sustainable Synthesis of Oxazinanones

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. For the synthesis of 5-phenyl-1,3-oxazinan-2-one and related oxazinanones, future research is geared towards developing more sustainable and efficient methodologies. Traditional synthetic routes often rely on hazardous reagents and solvents. kthmcollege.ac.in Emerging paradigms, however, are exploring cleaner alternatives.

One promising approach involves the use of solid-supported catalysts, such as silica-supported perchloric acid (HClO4), which can facilitate intramolecular cyclization reactions under milder, metal-free conditions. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org This method not only reduces the reliance on potentially toxic heavy metals but also simplifies product purification. Another avenue of exploration is the use of hydrotropic solutions, which are aqueous solutions of amphiphilic substances that can enhance the solubility of organic compounds, thereby enabling reactions to be carried out in a more environmentally friendly aqueous medium. tandfonline.com

Furthermore, solvent-free and grinding techniques are gaining traction as eco-friendly alternatives. tpcj.orgresearchgate.net These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste generation. Biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a powerful tool for the sustainable synthesis of chiral oxazinanones with high enantioselectivity. researchgate.net The adoption of flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers enhanced safety, better reaction control, and scalability for the synthesis of oxazinanones. nih.govpharmablock.com

| Sustainable Synthesis Approach | Key Advantages | Representative Catalyst/Medium |

| Solid-Supported Catalysis | Metal-free conditions, ease of catalyst recovery | Silica-supported HClO4 |

| Hydrotropic Solutions | Use of aqueous medium, reduced organic solvent waste | Aqueous Sodium p-Toluenesulfonate (NaPTS) |

| Solvent-Free/Grinding | Reduced waste, shorter reaction times, high efficiency | Mechanochemical activation |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Transaminases and other enzymes |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Continuous flow reactors |

Exploration of Novel Biological Targets and Therapeutic Applications

While the oxazinone core is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, the full therapeutic potential of this compound remains to be unlocked. globalresearchonline.netderpharmachemica.com Future research will focus on identifying and validating novel biological targets for this compound and its derivatives.

One area of significant interest is oncology. Certain oxazinone derivatives have shown potential as anticancer agents, with some acting as tubulin inhibitors. nih.gov Further investigation into the specific molecular interactions with tubulin and the exploration of other potential cancer-related targets could lead to the development of novel chemotherapeutics. The structural similarity of the 1,3-oxazinan-2-one (B31196) scaffold to other biologically active heterocycles suggests that it may interact with a variety of other protein targets.

In addition to cancer, the neuroprotective potential of oxazine derivatives is an emerging area of research. globalresearchonline.net Investigating the effects of this compound on neurological pathways and its potential to modulate targets involved in neurodegenerative diseases could open up new therapeutic avenues. Furthermore, a systematic screening of this compound against a broad panel of biological targets, including enzymes and receptors implicated in various diseases, will be crucial in uncovering new therapeutic applications.

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Tubulin, Protein Kinases | Known anticancer activity of related oxazinones. |

| Neurodegenerative Diseases | BACE1, Heat Shock Proteins | Observed neuroprotective effects of oxazine derivatives. globalresearchonline.net |

| Infectious Diseases | Bacterial and Fungal Enzymes | Broad antimicrobial potential of heterocyclic compounds. globalresearchonline.net |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Documented anti-inflammatory properties of oxazines. globalresearchonline.net |

Integration of Artificial Intelligence and Machine Learning in Oxazinanone Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.netsysrevpharm.org For this compound, these computational tools offer a powerful approach to accelerate the design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

One key application of AI is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training algorithms on existing data for oxazinanone derivatives, it is possible to build predictive models that can estimate the biological activity of novel, untested compounds. This allows for the rapid virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing.

Furthermore, AI and ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov This early-stage prediction of potential liabilities can help to prioritize compounds with a higher likelihood of success in clinical development, thereby reducing the time and cost of drug discovery.

| AI/ML Application | Description | Potential Impact on Oxazinanone Research |

| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity. nih.gov | Rapidly predicts the activity of new this compound derivatives. |

| Generative Models | Creates novel molecular structures with desired properties. technologynetworks.comnih.govsemanticscholar.org | Designs new oxazinanones with potentially improved efficacy and novelty. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identifies promising this compound analogs for synthesis. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of molecules. nih.gov | Prioritizes candidates with favorable drug-like properties for further development. |

Development of Advanced Methodologies for Reactivity Control and Selectivity Enhancement

The precise control of chemical reactions is fundamental to the synthesis of complex molecules like this compound, especially when introducing multiple stereocenters. Future research will focus on the development of advanced synthetic methodologies that offer enhanced control over reactivity and selectivity.

Stereoselective synthesis is a critical area of focus. The development of new chiral catalysts and auxiliaries will enable the synthesis of specific stereoisomers of 5-substituted 1,3-oxazinan-2-ones. amanote.com This is particularly important as different stereoisomers of a drug can have vastly different biological activities and safety profiles.

Regioselective synthesis, the ability to control which part of a molecule reacts, is another key challenge. Advanced catalytic systems, for example, those based on transition metals like palladium, can enable the selective functionalization of specific C-H bonds, allowing for the introduction of new substituents at precise locations on the oxazinanone ring. mdpi.com This level of control is essential for systematically exploring the structure-activity relationships of this compound derivatives.

Furthermore, the development of novel cyclization strategies will continue to be a priority. This includes the exploration of new reagents and reaction conditions that can promote the efficient and selective formation of the 1,3-oxazinan-2-one ring system from a variety of starting materials. researchgate.net These advanced methodologies will not only facilitate the synthesis of the parent compound but also provide access to a wider range of structurally diverse analogs for biological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenyl-1,3-oxazinan-2-one, and what methodological considerations ensure reproducibility?

- Answer: The synthesis often involves cyclization of homoallylic carbamates. For example, homoallylic carbamates derived from aldehydes, allyltrimethylsilane, and benzyl carbamate (using iodine catalysis) undergo Sharpless dihydroxylation to form dihydroxy intermediates. Subsequent treatment with NaH in THF yields 6-(hydroxymethyl)-1,3-oxazinan-2-one derivatives . Key considerations include:

- Use of anhydrous solvents (e.g., THF) to prevent side reactions.

- Monitoring diastereoselectivity via to confirm product purity .

- Optimizing reaction time and temperature for Sharpless dihydroxylation to avoid over-oxidation.

Q. How can researchers validate the structural identity of this compound derivatives?

- Answer: A combination of spectroscopic techniques is critical:

- NMR Spectroscopy: and NMR confirm regiochemistry (e.g., methyl group positioning at the 6-position in oxazinanone rings) .

- Mass Spectrometry: Predicted LC-MS/MS spectra (negative QTOF) with specific m/z fragmentation patterns (e.g., base peak at m/z 190 for deprotonated molecular ions) validate molecular weight and functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during gold-catalyzed oxycyclization to form 1,3-oxazinan-2-ones?

- Answer: Regioselectivity depends on thermodynamic vs. kinetic control:

- Gold Catalysis: Allenic carbamates cyclize via 6-endo-dig pathways under mild conditions to yield 1,3-oxazinan-2-ones as kinetically controlled products. However, thermodynamically stable 6-exo-dig isomers may dominate under prolonged reaction times .

- Methodological Adjustments: Use low temperatures (0–25°C) and short reaction times to favor kinetic products. Monitor reaction progress via TLC and adjust catalyst loading (e.g., 2–5 mol% AuCl) to suppress isomerization .

Q. How can diastereoselectivity be controlled during the synthesis of 4,6-disubstituted 1,3-oxazinan-2-one derivatives?

- Answer: Diastereomer formation arises from stereochemical outcomes in Sharpless dihydroxylation:

- Substrate Design: Electron-withdrawing groups (e.g., 4-fluorophenyl) on the starting aldehyde enhance trans-diastereoselectivity (>90% dr) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve stereochemical control by stabilizing transition states .

- Chiral Auxiliaries: Introduce chiral ligands (e.g., (R)-BINOL) during dihydroxylation to bias enantiomeric outcomes .

Q. What computational and experimental approaches elucidate the metabolic pathways of this compound in biological systems?

- Answer:

- In Vitro Studies: Incubate the compound with liver microsomes and monitor metabolites via LC-MS/MS. For example, this compound is metabolized via cytochrome P450 enzymes into 4-hydroxy intermediates .

- Computational Modeling: DFT calculations predict oxidation sites (e.g., C-4 or C-6 positions) based on electron density maps. Compare results with experimental MS/MS fragmentation to validate pathways .

Methodological and Analytical Challenges

Q. How should researchers address contradictory data in regiochemical assignments of oxazinanone derivatives?

- Answer:

- Triangulation: Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or IR spectroscopy (e.g., carbonyl stretching frequencies at 1700–1750 cm) .

- Statistical Rigor: Apply multivariate analysis (e.g., PCA) to NMR datasets to identify outliers and confirm reproducibility across replicates .

Q. What advanced statistical methods are recommended for analyzing reaction yield data in oxazinanone synthesis?

- Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors .

- Error Analysis: Report confidence intervals (95% CI) for yields and use Grubbs’ test to exclude outliers in triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.